3-(2-Methylphenyl)propiophenone
Overview
Description
. It is a derivative of propiophenone, where the phenyl group is substituted with a 2-methylphenyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
3-(2-Methylphenyl)propiophenone is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as a starting material for various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methylphenyl)propiophenone involves the Friedel-Crafts acylation of 2-methylacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts acylation processes, optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or nucleophilic addition. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, lacking the 2-methyl substitution.
4-Methylpropiophenone: A similar compound with a methyl group at the 4-position instead of the 2-position.
3-Methoxypropiophenone: A compound with a methoxy group at the 3-position.
Uniqueness
3-(2-Methylphenyl)propiophenone is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
3-(2-methylphenyl)-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXWIEOJEBAXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510908 | |
Record name | 3-(2-Methylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84839-91-8 | |
Record name | 3-(2-Methylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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